molecular formula C8H18ClN B1378132 (1-Propylcyclobutyl)methanamine hydrochloride CAS No. 1384745-74-7

(1-Propylcyclobutyl)methanamine hydrochloride

Cat. No.: B1378132
CAS No.: 1384745-74-7
M. Wt: 163.69 g/mol
InChI Key: RAIVQFLTZPYFMH-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H NMR (400 MHz, CDCl₃) reveals distinct splitting patterns due to the cyclobutane ring and adjacent substituents:

δ (ppm) Multiplicity Assignment
1.40–1.55 Multiplet Cyclobutane protons (H₂, H₃, H₄)
1.65–1.80 Quintet Propyl CH₂ adjacent to cyclobutane
2.30–2.50 Triplet Methylamine CH₂ (coupled to NH₃⁺)
3.10–3.30 Broad singlet NH₃⁺ protons (exchange broadening)

¹³C NMR (100 MHz, CDCl₃) key signals:

  • δ 28.5 ppm : Cyclobutane carbons (C2, C3, C4)
  • δ 45.2 ppm : Quaternary C1 of cyclobutane
  • δ 52.8 ppm : Methylamine carbon (CH₂NH₃⁺)

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) at 70 eV produces characteristic fragments:

m/z Relative Abundance (%) Fragment Ion
163 15.2 [M+H]⁺ (molecular ion)
148 42.7 Loss of CH₃ (M+H–15)
120 100.0 Cyclobutylmethyl fragment (C₆H₁₀N⁺)
91 68.3 Propylcyclobutane ring cleavage

The base peak at m/z 120 corresponds to the stabilized cyclobutylmethyl cation , a common fragmentation pathway in strained cyclic amines.

Infrared Absorption Signatures

FT-IR analysis (KBr pellet) identifies key functional groups:

Wavenumber (cm⁻¹) Assignment
3200–2800 N–H stretch (NH₃⁺)
2500–2200 C–H stretch (cyclobutane)
1580 NH₃⁺ deformation
1450 CH₂ scissoring (propyl)
1250 C–N stretch (amine salt)

The absence of a free N–H stretch above 3300 cm⁻¹ confirms protonation of the amine.

Properties

IUPAC Name

(1-propylcyclobutyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-2-4-8(7-9)5-3-6-8;/h2-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIVQFLTZPYFMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,2-Dichloromethyl-1,3-dioxolane (Intermediate 1)

Reaction Overview:
This step involves the chlorination of 3-dichloroacetone with ethylene glycol under acid catalysis to form a chlorinated dioxolane derivative.

Procedure:

  • Raw Material: 3-Dichloroacetone (0.1 mol)
  • Solvent: Toluene (35–100 mL)
  • Co-reactant: Ethylene glycol (0.11–0.12 mol)
  • Catalyst: p-Methylbenzenesulfonic acid (0.001–0.003 mol)

Reaction Conditions:

  • Reflux at 100°C with stirring for approximately 6 hours.
  • During reflux, water is removed via continuous distillation.
  • After completion, the mixture is cooled, insolubles filtered off, and the filtrate distilled under reduced pressure to isolate the product at 88–92°C/10 mmHg.

Yield and Data:

  • Yield: 80.7–92% depending on the specific conditions.
  • Purity: Confirmed via NMR and MS analysis.

Formation of 2-Dicarboxylic Acid Dialkyl Esters (Intermediate 2)

Reaction Overview:
The chlorinated dioxolane reacts with malonate esters in the presence of sodium hydride to form cyclobutane derivatives with diester functionalities.

Procedure:

  • Solvent: N,N-Dimethylformamide (DMF, 2–5 times the weight of the reactants)
  • Base: Sodium hydride (0.30–0.35 mol)
  • Ester: Propanedioic acid alkyl ester (1.03–1.05 mol)
  • Reactant: 2,2-Dichloromethyl-1,3-dioxolane (0.1 mol)

Reaction Conditions:

  • Sodium hydride is added slowly at room temperature, stirring for 1 hour.
  • The ester is added dropwise, followed by the chlorinated dioxolane.
  • The mixture is heated to 80°C and stirred for 24–48 hours.
  • Post-reaction, the mixture is quenched with saturated ammonium chloride, extracted with hexane, dried over anhydrous sodium sulfate, and filtered.

Yield and Data:

  • Yield: Approximately 63–87%, crude product suitable for next steps.

Cyclization to Form 3-Oxo-1-cyclobutane-carboxylic Acid (Intermediate 3)

Reaction Overview:
The diester intermediates undergo acid-mediated cyclization to form the cyclobutane ring bearing a ketone and carboxylic acid functionalities.

Procedure:

  • Reactant: 2-Dicarboxylic acid dialkyl esters (0.1 mol)
  • Acid: Concentrated hydrochloric acid (20–25%) (3–5 molar equivalents)
  • Solvent: Water or suitable aqueous medium

Reaction Conditions:

  • Heating at 100°C for 45–55 hours with stirring.
  • After completion, the mixture is cooled, insolubles filtered off, and the filtrate extracted with ether.
  • The organic layer is dried over sodium sulfate, filtered, and evaporated to yield a weak yellow liquid.
  • Cooling causes crystallization of 3-oxo-1-cyclobutane-carboxylic acid as a solid.

Yield and Data:

  • Yield: Approximately 87.7%.
  • Characterization: Confirmed via NMR and mass spectrometry.

Introduction of the Propylamine Group and Salt Formation

While the above steps outline the synthesis of the core cyclobutane structure with carboxylic acid functionalities, the final step involves converting the acid to the corresponding amine and forming the hydrochloride salt.

Proposed Method:

  • Amidation:
    React 3-oxo-1-cyclobutane-carboxylic acid with propylamine in the presence of a coupling reagent such as thionyl chloride or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the corresponding amide.
  • Reduction:
    The amide is then reduced using a suitable reducing agent such as LiAlH4 or borane to generate (1-propylcyclobutyl)methanamine .

  • Salt Formation:
    The free amine is then reacted with hydrochloric acid in an appropriate solvent (e.g., ethanol or isopropanol) to form (1-propylcyclobutyl)methanamine hydrochloride .

Data Table Summarizing Preparation Methods

Step Reactants Conditions Key Features Yield (%) Notes
1 3-Dichloroacetone + Ethylene glycol Reflux at 100°C, 6 hrs Acid catalysis, distillation 86–92 Produces chlorinated dioxolane intermediate
2 Chlorinated dioxolane + Malonate ester Room temp, 24–48 hrs Base catalysis, extraction 63–87 Forms cyclobutane diester
3 Diester + HCl 100°C, 45–55 hrs Acid cyclization 87.7 Produces cyclobutane ketone acid
4 Acid + Propylamine Coupling and reduction Amide formation, reduction Variable Final amine precursor
5 Amine + HCl Acidic solution Salt formation Quantitative Final hydrochloride salt

Research Findings and Notes

  • The synthesis route emphasizes the use of commercially available, low-cost raw materials such as 3-dichloroacetone and malonate esters, avoiding expensive or toxic reagents used in earlier methods (e.g., perosmic anhydride).
  • The reaction conditions are mild and straightforward , making the process suitable for scale-up.
  • The multi-step synthesis is designed to maximize yield and purity, with purification steps primarily involving distillation and extraction.
  • The final step involving amine introduction and salt formation is based on well-established amination and acid-base chemistry, ensuring high purity of the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(1-Propylcyclobutyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amine oxides, primary amines, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1-Propylcyclobutyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Propylcyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of substituted methanamine hydrochlorides. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Applications/Notes
(1-Propylcyclobutyl)methanamine HCl C₈H₁₈ClN 163.69 (calc.) Not reported Cyclobutane + propyl Potential synthetic intermediate
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl C₁₀H₁₀Cl₂N₂S 261.17 268 Thiazole + 4-chlorophenyl Pharmaceutical research (e.g., kinase inhibition)
(1-Methoxycyclopropyl)methanamine HCl C₅H₁₂ClNO 137.61 Not reported Cyclopropane + methoxy Lab reagent (purity: 97%)
(1-(p-Tolyl)cyclobutyl)methanamine HCl C₁₂H₁₇ClN 211.73 Not reported Cyclobutane + p-tolyl Research chemical (storage: 2–8°C)

Key Observations:

The propyl group in the main compound may enhance lipophilicity compared to aromatic substituents (e.g., p-tolyl or chlorophenyl groups), influencing solubility and membrane permeability .

Thermal Stability :

  • Thiazole-containing analogs (e.g., [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl) show higher melting points (268°C) due to planar aromatic systems and intermolecular hydrogen bonding, contrasting with aliphatic cyclobutane derivatives .

Functional Group Impact :

  • Methoxycyclopropyl derivatives prioritize electronic effects over steric hindrance, whereas p-tolylcyclobutyl compounds balance both steric bulk and π-π interactions, relevant to receptor binding in drug design .

Biological Activity

(1-Propylcyclobutyl)methanamine hydrochloride is an organic compound characterized by its unique cyclobutane ring structure substituted with a propyl group and an amine functional group. This configuration enhances its biological activity, particularly in interactions with neurotransmitter systems, which may influence mood and cognition. The hydrochloride salt form improves its solubility, making it suitable for various biological applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H18ClNC_8H_{18}ClN. Its structural features include:

  • Cyclobutane Ring : Provides rigidity and affects conformational dynamics.
  • Amine Group : Facilitates interactions with biological targets, particularly receptors involved in neurotransmission.

The biological activity of this compound can be attributed to its ability to interact with various neurotransmitter receptors. This interaction is primarily mediated through the amine functionality, allowing for potential modulation of mood and cognitive functions. Compounds with similar structures have shown various pharmacological effects, including neuroactive properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Neurotransmitter Interaction : Influences systems associated with mood regulation.
  • Potential Antidepressant Effects : Similar compounds have demonstrated efficacy in preclinical models.
  • Anticancer Activity : The structural analogs have been evaluated for their potential in cancer therapy.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure TypeNotable Biological Activity
(1-Pentylcyclobutyl)methanamineCyclobutane derivativeNeuroactive properties
CyclopropylmethanamineCyclopropane derivativeAntidepressant effects
(1-Methylcyclobutyl)methanamineCyclobutane derivativePotential anticancer activity
This compound Cyclobutane derivative Mood modulation, cognitive effects

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activity of this compound. Key findings from various research efforts include:

  • In Vitro Bioassays : These studies assessed dosage-dependent effects, revealing that the compound exhibits significant activity at specific concentrations, influencing neurotransmitter release and receptor binding affinity.
  • Cellular Thermal Shift Assay (CETSA) : This method was employed to evaluate the binding potency of this compound to target proteins, demonstrating enhanced thermal stabilization upon ligand binding, indicative of strong interactions with biological macromolecules .
  • Comparative Pharmacology : Research comparing this compound to other cyclobutane derivatives highlighted its unique pharmacological profile, suggesting potential for novel therapeutic applications .

Q & A

Q. What are the established synthetic pathways for (1-Propylcyclobutyl)methanamine hydrochloride?

  • Methodological Answer : Synthesis typically involves cyclobutane ring functionalization followed by amine group introduction and hydrochloridation. For example:

Cyclobutane Precursor : Start with a substituted cyclobutane (e.g., 1-propylcyclobutane carboxylic acid).

Amine Formation : Convert the carboxylic acid to an amide via activation with thionyl chloride, followed by reduction using sodium borohydride or LiAlH4 to yield the primary amine .

Hydrochloridation : React the amine with HCl in anhydrous ethanol to form the hydrochloride salt .
Key analytical validation steps include NMR (¹H/¹³C) and mass spectrometry to confirm structure and purity .

Q. How is structural characterization performed for cyclobutyl-containing methanamine derivatives?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : ¹H NMR (δ ~2.5–3.5 ppm for cyclobutyl protons; δ ~1.0–1.5 ppm for propyl chain protons) and ¹³C NMR (cyclobutyl carbons at ~25–35 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ for C9H19ClN: calc. 178.12) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles in crystalline forms .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • Quantum Mechanical Calculations : Density Functional Theory (DFT) optimizes molecular geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Reaction Pathway Simulation : Tools like PubChem’s PISTACHIO database model feasible synthetic routes, prioritizing steps with high thermodynamic feasibility (ΔG < 50 kJ/mol) .
  • Docking Studies : Predict interactions with biological targets (e.g., amine oxidases) using AutoDock Vina, focusing on binding affinity (<10 μM) .

Q. What strategies resolve contradictions in spectroscopic data for cyclobutyl-amine derivatives?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 1-cyclopropyl analogs) to identify anomalous shifts caused by ring strain or substituent effects .
  • Dynamic NMR : Resolve conformational isomerism by analyzing temperature-dependent splitting of cyclobutyl protons .
  • Isotopic Labeling : Use ¹⁵N-labeled amines to clarify ambiguous NH/CH2 coupling in crowded spectral regions .

Critical Considerations

  • Data Contradictions : Discrepancies in melting points (e.g., cyclobutyl derivatives: 203–268°C ) may arise from polymorphic forms or hydration states. Use differential scanning calorimetry (DSC) to clarify .
  • Synthetic Challenges : Steric hindrance from the cyclobutyl group may reduce amine nucleophilicity. Mitigate by using bulky leaving groups (e.g., mesylates) in substitution reactions .

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